XL041

LXRbeta selectivity Nuclear receptor pharmacology Lipid metabolism

XL041, also designated BMS-852927 (CAS 1256918-39-4), is a synthetic small-molecule liver X receptor beta (LXRβ)-selective partial agonist. It exhibits a molecular formula of C29H28Cl2F2N2O4S and a molecular weight of 609.51 g/mol.

Molecular Formula C29H28Cl2F2N2O4S
Molecular Weight 609.5 g/mol
CAS No. 1256918-39-4
Cat. No. B606262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL041
CAS1256918-39-4
SynonymsBMS-852927;  BMS 852927;  BMS852927;  XL041;  XL-041;  XL 041.
Molecular FormulaC29H28Cl2F2N2O4S
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O
InChIInChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3
InChIKeyHNAJDMYOTDNOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL041 (BMS-852927, CAS 1256918-39-4) — A High-Purity LXRβ-Selective Partial Agonist for Targeted Reverse Cholesterol Transport Research


XL041, also designated BMS-852927 (CAS 1256918-39-4), is a synthetic small-molecule liver X receptor beta (LXRβ)-selective partial agonist [1]. It exhibits a molecular formula of C29H28Cl2F2N2O4S and a molecular weight of 609.51 g/mol . The compound has been advanced to Phase I clinical trials by Bristol-Myers Squibb for the indications of atherosclerosis and primary hypercholesterolemia, though development was subsequently discontinued [2]. XL041 is supplied as a high-purity (>98%) research reagent, typically formulated at 10 mM in DMSO, and is intended strictly for laboratory research applications, not for human therapeutic use [3].

Why Pan-LXR Agonists (T0901317, GW3965) and Other LXRβ-Targeting Agents (BMS-779788) Cannot Substitute for XL041 in Experimental Systems


Generic substitution of XL041 with a pan-LXR agonist such as T0901317 or GW3965 is not scientifically equivalent due to profound differences in receptor subtype selectivity and resultant functional profiles. Pan-agonists robustly activate both LXRα and LXRβ, leading to significant lipogenic gene induction and hepatic triglyceride accumulation, a key off-target liability that limits their therapeutic window [1]. While other LXRβ-biased compounds like BMS-779788 exist, they exhibit markedly lower potency in relevant human whole-blood assays and distinct pharmacokinetic and safety profiles in non-human primates [2]. XL041 occupies a unique pharmacological space defined by a specific ratio of LXRβ to LXRα transactivation activity (88% vs. 20% relative to a full pan agonist) and high potency (EC50 = 9 nM) in a physiologically relevant human whole-blood target gene activation assay, a combination not recapitulated by the cited comparators [3]. Therefore, procurement of a generic LXR agonist or a less potent LXRβ-biased compound introduces confounding variables that preclude direct replication of XL041's reported in vitro and in vivo effects.

Quantitative Differentiation of XL041 (BMS-852927) from LXR Agonist Comparators: Head-to-Head and Cross-Study Evidence


LXRβ vs. LXRα Subtype Selectivity: XL041 Exhibits 4.4-Fold Higher Relative Activity for the Therapeutically Desirable Beta Subtype Compared to Pan-Agonists

XL041 demonstrates a markedly biased functional selectivity profile for LXRβ over LXRα. In a standardized cellular transactivation assay, XL041 achieved 88% of the maximal activity of a full pan-agonist at LXRβ, while reaching only 20% of maximal activity at LXRα . This contrasts with the classical pan-agonists T0901317 and GW3965, which show equipotent or nearly equipotent activation of both receptor subtypes (defined as 100% activity at both receptors in the same assay system) [1]. The quantified difference is a 4.4-fold greater relative activity at LXRβ versus LXRα for XL041 (88%/20%), compared to a ~1-fold ratio for pan-agonists. This selective activation profile is hypothesized to favor reverse cholesterol transport pathways while minimizing the LXRα-mediated hepatic lipogenesis that limits the therapeutic utility of pan-agonists [2].

LXRbeta selectivity Nuclear receptor pharmacology Lipid metabolism

Human Whole-Blood Potency: XL041 (EC50 = 9 nM) is >130-Fold More Potent than BMS-779788 (EC50 = 1.2 μM) in Inducing Reverse Cholesterol Transport Genes

In an ex vivo human whole-blood assay measuring induction of the ATP-binding cassette transporter A1 (ABCA1) gene—a critical mediator of reverse cholesterol transport—XL041 demonstrates an EC50 of 9 nM with 26% efficacy relative to a full pan-agonist . In contrast, the related LXRβ-biased agonist BMS-779788 exhibits an EC50 of 1.2 μM (1,200 nM) for ABCA1 induction in the same assay system, with 55% efficacy [1]. This represents a 133-fold difference in potency. Furthermore, XL041 also induces ABCG1 with an EC50 of 10 nM (33% efficacy) . The high potency of XL041 in a physiologically relevant whole-blood matrix is a defining feature that distinguishes it from earlier-generation LXRβ-targeting compounds.

Reverse cholesterol transport Ex vivo pharmacology Biomarker assay

In Vivo Cholesterol Efflux Stimulation: XL041 Increases Efflux Rate by 70% Over Vehicle in C57BL/6J Mice, Demonstrating Dose-Dependent Efficacy

In an in vivo model of reverse cholesterol transport, a 7-day oral pre-treatment of C57BL/6J mice with XL041 resulted in a potent, dose-dependent stimulation of cholesterol efflux [1]. At the maximally effective dose of 3 mg/kg/day, the initial efflux rate was increased by 70% above the vehicle control group [2]. This in vivo efficacy correlates with the compound's potent induction of ABCA1 and ABCG1 observed in the ex vivo human whole-blood assay. While comparable in vivo efflux data for BMS-779788 in this specific model is not available, the >100-fold difference in whole-blood potency between the two compounds strongly suggests a correspondingly higher in vivo efficacy for XL041 at equivalent doses.

Cholesterol efflux In vivo pharmacology Atherosclerosis model

Attenuation of Hypertriglyceridemia: XL041 Exhibits a ≥40-Fold Rightward Shift in Plasma Triglyceride Elevation Compared to the Pan-Agonist T0901317

A major dose-limiting toxicity of pan-LXR agonists is the elevation of plasma triglycerides (TG) and LDL cholesterol, driven largely by LXRα-mediated hepatic lipogenesis [1]. In a 14-day oral dosing study in cynomolgus monkeys, XL041 was significantly less potent than the pan-agonist T0901317 in elevating plasma triglycerides and LDL cholesterol [2]. The plasma exposure-response curve for XL041-induced hypertriglyceridemia was shifted rightward by ≥40-fold compared to the curve for T0901317 [2]. This indicates that at plasma exposures required to achieve therapeutic LXRβ activation (e.g., induction of ABCA1), XL041 is far less likely to trigger the lipogenic adverse effects associated with pan-LXR activation. This represents a key differentiating safety feature for in vivo experimental design.

Therapeutic index Lipid safety Adverse event profiling

Atherosclerosis Progression Inhibition: XL041 Dose-Response for Atherosclerosis Inhibition (0.1-3 mg/kg/day) Closely Aligns with Reverse Cholesterol Transport Stimulation (0.03-3 mg/kg/day)

In a 12-week study in LDL receptor knockout (LDLR KO) mice, a standard model of atherosclerosis, XL041 inhibited the progression of atherosclerotic lesions across a dose range of 0.1 to 3 mg/kg/day [1]. Critically, this dose-response for atheroprotection closely mirrors the dose-response for stimulating macrophage reverse cholesterol transport (RCT) in the same model (0.03 to 3 mg/kg/day) [2]. This concordance provides mechanistic evidence that the anti-atherosclerotic effect of XL041 is primarily mediated through its enhancement of RCT, rather than through off-target or pleiotropic mechanisms. While other LXR agonists like GW3965 have also shown atheroprotective effects, the tight quantitative alignment between XL041's RCT stimulation and atherosclerosis inhibition offers a high level of mechanistic clarity that may be advantageous for dissecting LXR biology in disease models.

Atherosclerosis Mechanism of action Disease model

XL041 (BMS-852927) Application Scenarios: Where This LXRβ-Selective Partial Agonist Delivers Definitive Experimental Value


Ex Vivo Pharmacodynamic Studies of Reverse Cholesterol Transport in Human Whole Blood

XL041 is the optimal tool compound for ex vivo human whole-blood assays designed to quantify induction of the reverse cholesterol transport (RCT) genes ABCA1 and ABCG1. Its high potency (EC50 = 9-10 nM) allows for robust signal detection at low, physiologically relevant concentrations, avoiding the need for suprapharmacological doses that can introduce artifacts . This assay serves as a translational biomarker for assessing LXRβ target engagement and is superior to using less potent LXRβ agonists like BMS-779788 (EC50 = 1.2 μM) [1].

In Vivo Investigation of LXRβ-Mediated Atheroprotection with Minimized Hepatic Lipogenic Confounding

For in vivo studies in murine models of atherosclerosis (e.g., LDLR KO or ApoE KO mice), XL041 enables the study of LXRβ-dependent atheroprotective mechanisms—specifically RCT enhancement—with a substantially reduced risk of confounding hypertriglyceridemia compared to pan-LXR agonists. The ≥40-fold rightward shift in the triglyceride elevation curve versus T0901317 provides a practical therapeutic window for experimental dosing [2]. This allows researchers to achieve robust stimulation of cholesterol efflux (+70% at 3 mg/kg/day) [3] while minimizing the hepatic steatosis that complicates the interpretation of studies using T0901317 or GW3965 [4].

Mechanistic Dissection of LXR Subtype-Specific Biology Using a Chemical Probe

XL041's unique LXRβ-selective partial agonist profile (88% LXRβ vs. 20% LXRα activity) makes it an invaluable chemical probe for dissecting the distinct biological roles of LXRα and LXRβ . In combination with LXRα-selective tools, pan-agonists, and genetic knockout models, XL041 can be used in a chemical biology approach to map the receptor subtype-specific contributions to gene expression, lipid metabolism, and immune cell function. This application is not feasible with less selective agents like T0901317 or GW3965, which cannot resolve subtype-specific effects.

Benchmarking Novel LXRβ-Targeting Compounds in Drug Discovery

In pharmaceutical and biotechnology R&D settings, XL041 serves as a critical reference standard for profiling and benchmarking novel LXRβ-targeting compounds. Its well-characterized potency, selectivity, and in vivo pharmacodynamic profile provide a robust baseline against which the performance of new chemical entities can be compared. Key metrics for benchmarking include whole-blood ABCA1 induction EC50, LXRβ:LXRα transactivation ratio, and the therapeutic index for triglyceride elevation in non-human primates. Procurement of a high-purity, validated batch of XL041 is essential for establishing reproducible screening cascades and structure-activity relationship (SAR) analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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